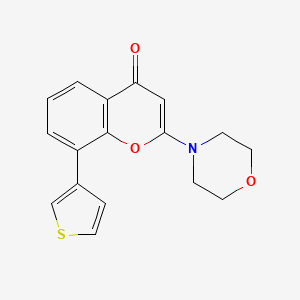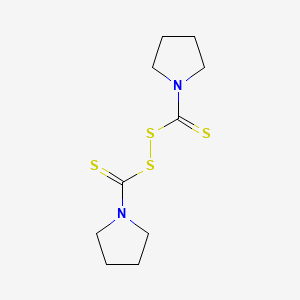
Lutiram
概要
説明
Disulfiram analog 2 is a derivative of disulfiram, a well-known drug primarily used for the treatment of chronic alcoholism. Disulfiram analogs have been studied for their potential therapeutic applications beyond alcohol dependence, including their roles as inhibitors of aldehyde dehydrogenase enzymes and their potential anticancer properties .
準備方法
合成経路と反応条件: ジスルフィラムアナログの合成は、通常、ジスルフィラムの構造を修飾して、その選択性と効力を高めることから始まります。 これは、求核置換反応やカップリング反応などの反応によって実現できます .
工業的生産方法: ジスルフィラムアナログの工業的生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模な化学合成が含まれます。 このプロセスには、多くの場合、再結晶またはクロマトグラフィーによる精製、および一貫性と安全性を確保するための品質管理対策が含まれます .
化学反応の分析
反応の種類: ジスルフィラムアナログは、次を含むさまざまな化学反応を起こします。
酸化: ジスルフィラムアナログは、酸化されてスルホキシドまたはスルホンを形成できます。
還元: 還元反応は、ジスルフィラムアナログをチオールまたは他の還元型に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ジスルフィラムアナログの酸化によりスルホキシドが生成される一方で、還元によりチオールが生成されます .
4. 科学研究への応用
ジスルフィラムアナログは、次を含む、幅広い科学研究への応用があります。
科学的研究の応用
Disulfiram analogs have a wide range of scientific research applications, including:
作用機序
ジスルフィラムアナログは、主にアルデヒド脱水素酵素の阻害によってその効果を発揮します。この阻害により、アルデヒドが蓄積し、細胞ストレスとアポトーシスを誘発する可能性があります。 分子標的は、酵素の触媒的システインを含み、関連する経路には多くの場合、酸化ストレスと細胞解毒が含まれます .
類似の化合物:
ジスルフィラム: 親化合物であり、主にアルコール依存症に使用されます。
カルシウムカルバミド: アルコール忌避に使用される、別のアルデヒド脱水素酵素阻害剤。
ジエチルジチオカルバミン酸銅錯体(CuET): 強力な抗がん特性を持つジスルフィラムの誘導体.
独自性: ジスルフィラムアナログ2は、特定のアルデヒド脱水素酵素アイソフォームに対する選択性を強化している点でユニークであり、標的治療への有望な候補となっています。 その構造修飾により、親化合物と比較して、より高い特異性と、オフターゲット効果の低減が可能になります .
類似化合物との比較
Disulfiram: The parent compound, used primarily for alcohol dependence.
Calcium Carbimide: Another aldehyde dehydrogenase inhibitor used in alcohol deterrence.
Copper Diethyldithiocarbamate Complex (CuET): A derivative of disulfiram with potent anticancer properties.
Uniqueness: Disulfiram analog 2 is unique in its enhanced selectivity for specific aldehyde dehydrogenase isoforms, making it a promising candidate for targeted therapeutic applications. Its structural modifications allow for greater specificity and reduced off-target effects compared to the parent compound .
特性
IUPAC Name |
pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S4/c13-9(11-5-1-2-6-11)15-16-10(14)12-7-3-4-8-12/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGUGVQODCQMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SSC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341706 | |
| Record name | Lutiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-08-2 | |
| Record name | Lutiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


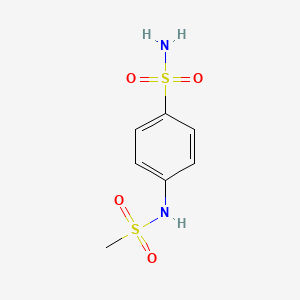
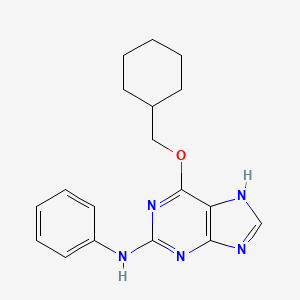
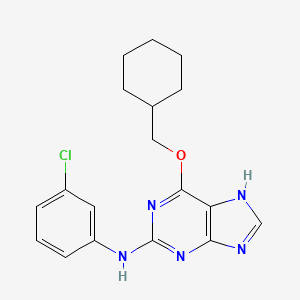
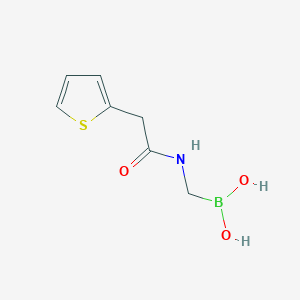

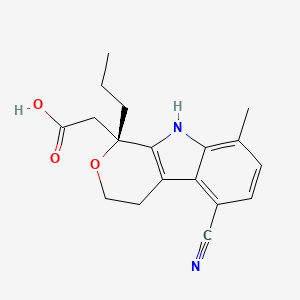

![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)
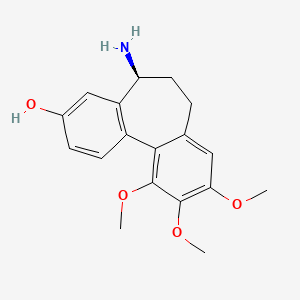
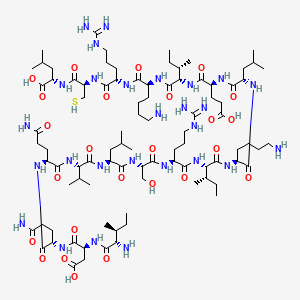
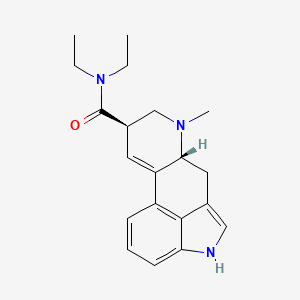
![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)
